dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine
Description
Properties
CAS No. |
1893564-01-6 |
|---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine typically involves the reaction of pyrrole with dimethylamine and an appropriate alkylating agent. One common method is the alkylation of pyrrole with 2-chloroethyl dimethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step. These methods are advantageous for large-scale production as they minimize the number of steps and reduce the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine is recognized for its potential therapeutic applications. Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.
Antitumor Activity
Research indicates that compounds containing pyrrole structures can inhibit tumor growth. For instance, derivatives of dimethylpyrrole have been synthesized and evaluated for their anticancer properties against various human tumor cell lines, such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) cells. These studies demonstrate that specific modifications to the pyrrole structure enhance antitumor efficacy compared to standard chemotherapeutics like Doxorubicin .
Neuroprotective Effects
The compound has also been investigated as a potential neuroprotective agent. Studies have shown that pyrrole-based compounds can inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The development of new nNOS inhibitors utilizing this compound as a scaffold has shown promising potency and selectivity .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules.
Synthesis of Pyrrole Derivatives
The compound acts as a building block for synthesizing various substituted pyrroles through reactions with different electrophiles. For example, the reaction of this compound with aldehydes and ketones under acidic conditions leads to the formation of functionalized pyrroles, which are valuable in pharmaceuticals and agrochemicals .
Supramolecular Chemistry
In supramolecular chemistry, this compound can participate in non-covalent interactions due to its aromatic nature. This allows it to form complexes with other aromatic molecules, which can be utilized in the design of novel materials with specific properties .
Material Science
The compound's unique chemical structure lends itself to applications in material science, particularly in the development of polymers and coatings.
Polymerization Catalysts
Pyrrole derivatives are often used as catalysts in polymerization processes due to their ability to stabilize radical intermediates. This compound has been explored for its catalytic properties in producing high-performance polymers with enhanced thermal stability and mechanical strength .
Corrosion Inhibitors
The incorporation of dimethylpyrrole into coatings has shown effectiveness as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces reduces oxidation and extends the lifespan of materials used in harsh environments .
Case Studies
Mechanism of Action
The mechanism of action of dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine involves its interaction with various molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets depend on the specific structure and functional groups of the derivative being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound 1 (4-[2-(4-Fluorophenyl)-5-(1-Methylpiperidine-4-yl)-1H-Pyrrol-3-yl]Pyridine)
- Structure : A tri-substituted pyrrole with fluorophenyl, methylpiperidine, and pyridyl groups.
- Key Differences : Unlike dimethyl[2-(1H-pyrrol-3-yl)ethyl]amine, Compound 1 lacks an alkylamine side chain but includes a methylpiperidine group (a bulky tertiary amine) and a fluorophenyl substituent, which enhance lipophilicity and metabolic stability .
Dimethindene (Dimethyl{2-[5-Methyl-3-(1-Pyridin-2-ylethyl)-1H-Inden-2-yl]Ethyl}Amine)
- Structure: Features an indene core substituted with pyridyl and dimethylaminoethyl groups.
- Key Differences: The indene system introduces a fused bicyclic structure, increasing rigidity compared to the monocyclic pyrrole in the target compound. This structural difference may alter binding affinity in histamine receptor targets, where dimethindene is clinically used .
Pyridinyl-Substituted Pyrroles
- Example: Methyl 2-[2-Cyano-2-(2-Pyridinyl)Ethenyl]Amino-3-[4-(2-Pyridinyl)-1H-Pyrrol-3-yl]Aminopropenoate (Compound 10).
- Synthesis: Prepared via condensation of pyridinyl amines with cyanoacetate derivatives in acetic acid, yielding 29–33% . This contrasts with the target compound’s simpler alkylation pathway.
Physicochemical Properties
| Property | This compound | Compound 1 | Dimethindene |
|---|---|---|---|
| Molecular Weight (g/mol) | ~166.24 (estimated) | 395.45 | 336.48 |
| Solubility | High in polar solvents (e.g., DMSO, water) | Moderate (lipophilic groups) | Low (non-polar indene core) |
| Bioactivity | Potential CNS activity (amine-mediated) | Kinase inhibition (reported) | Histamine H1 antagonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
